molecular formula C15H14O2 B1319099 2-[3-(Benzyloxy)phenyl]oxirane CAS No. 19957-64-3

2-[3-(Benzyloxy)phenyl]oxirane

Cat. No. B1319099
CAS RN: 19957-64-3
M. Wt: 226.27 g/mol
InChI Key: MTDSMQMSFFLKLG-UHFFFAOYSA-N
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Description

“2-[3-(Benzyloxy)phenyl]oxirane” is a chemical compound with the linear formula C15H14O2 . It is part of a class of compounds known as oxiranes, which are cyclic ethers with a three-membered ring structure .


Synthesis Analysis

The synthesis of oxirane derivatives, including “2-[3-(Benzyloxy)phenyl]oxirane”, has been a subject of numerous studies . The methods for their synthesis are often clustered by strategies for the preparation of the ring and further derivatization of preformed oxirane-containing building blocks .


Molecular Structure Analysis

The molecular structure of “2-[3-(Benzyloxy)phenyl]oxirane” is represented by the linear formula C15H14O2 . More detailed structural information can be found in databases like PubChem .


Chemical Reactions Analysis

Oxiranes, including “2-[3-(Benzyloxy)phenyl]oxirane”, are known for their propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Scientific Research Applications

Antimicrobial Additives

2-[3-(Benzyloxy)phenyl]oxirane and its derivatives have been explored for their potential as antimicrobial additives in lubricating oils and fuels. A study by Talybov et al. (2022) developed a synthesis method for 2-benzyloxy-3-aryloxiranes, demonstrating their effectiveness as antimicrobial agents (Talybov, Akhmedova, & Yusubov, 2022).

Hypoglycemic Activity

Phenylalkyloxirane derivatives, including 2-[3-(Benzyloxy)phenyl]oxirane, have been synthesized and studied for their effects on blood glucose levels. Eistetter and Wolf (1982) found that these compounds exhibited significant blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982).

Ring-Opening Polymerization

The compound has been used in the ring-opening polymerization of oxiranes to produce polyethers. This process is significant in the field of polymer chemistry for creating materials with specific properties. Merlani et al. (2015) synthesized 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane and successfully polymerized it using a cationic initiator (Merlani et al., 2015).

Enzymatic Polymerization

Enzymatic polymerization of oxiranes, including 2-[3-(Benzyloxy)phenyl]oxiranederivatives, has been explored as a method for producing polyesters and polyethers. Soeda et al. (2002) conducted research on the copolymerization of oxiranes with dicarboxylic anhydrides, demonstrating the potential of enzymes in the synthesis of these polymers (Soeda, Okamoto, Toshima, & Matsumura, 2002).

Regioselective Reaction

The regioselective addition of 2-substituted oxiranes, such as 2-[3-(Benzyloxy)phenyl]oxirane, with S-phenyl thioesters has been studied. Iizawa, Goto, and Nishikubo (1989) achieved high yields of 2-aceyloxy-1-phenylthio derivatives using this method, highlighting its potential in synthetic chemistry (Iizawa, Goto, & Nishikubo, 1989).

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been developed as a chiral resolution reagent. Rodríguez-Escrich et al. (2005) utilized this compound for the regioselective ring-opening of α-chiral primary and secondary amines, demonstrating its utility in chiral analysis (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Crystal Structure Analysis

The crystal structure of derivatives of 2-[3-(Benzyloxy)phenyl]oxirane has been examined to understand their chemical properties better. Dalal et al. (2015) analyzed the crystal structure of a related compound, providing insights into its molecular conformation (Dalal, Kamboj, Kumar, Sharma, & Selvarajan, 2015).

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-5-12(6-3-1)10-16-14-8-4-7-13(9-14)15-11-17-15/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSMQMSFFLKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596294
Record name 2-[3-(Benzyloxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Benzyloxy)phenyl]oxirane

CAS RN

19957-64-3
Record name 2-[3-(Benzyloxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Imanishi, S Itou, K Washizuka… - Journal of medicinal …, 2008 - ACS Publications
The left-hand side (LHS) and central part of our first generation biphenyl (FGB) series was modified to improve in vitro and in vivo β3-AR potency without loss of oral bioavailability. First, …
Number of citations: 19 pubs.acs.org
D Rolfsvåg - 2019 - uis.brage.unit.no
The standard method of synthesizing vinyl ethers from the elimination of an alcohol from an acetal was tested against synthesizing them through the elimination of a mesyloxy group. A …
Number of citations: 0 uis.brage.unit.no

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